molecular formula C9H12N2 B2876511 6-Cyclobutylpyridin-2-amine CAS No. 1159817-43-2

6-Cyclobutylpyridin-2-amine

Cat. No.: B2876511
CAS No.: 1159817-43-2
M. Wt: 148.209
InChI Key: FWGDQVVMZAPJRK-UHFFFAOYSA-N
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Description

6-Cyclobutylpyridin-2-amine is an organic compound with the molecular formula C9H12N2 It is a derivative of pyridine, featuring a cyclobutyl group attached to the second position of the pyridine ring

Mechanism of Action

Target of Action

The primary targets of 6-Cyclobutylpyridin-2-amine are currently under investigation. The compound is known to be involved in clinical trials for neuropathic pain associated with Diabetic Peripheral Neuropathy (DPN) .

Mode of Action

The interaction of the compound with its targets and the resulting changes are subjects of ongoing research .

Biochemical Pathways

Given the compound’s involvement in neuropathic pain management, it is likely to interact with pathways related to pain perception and signal transmission

Result of Action

Given its current use in clinical trials for neuropathic pain, it is likely that the compound has effects on neuronal cells and pain signaling pathways

Action Environment

The influence of environmental factors on the action, efficacy, and stability of this compound is not well-documented. Factors such as temperature, pH, and the presence of other substances could potentially affect the compound’s action. More research is needed to understand these influences .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Cyclobutylpyridin-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated pyridine in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: 6-Cyclobutylpyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The amine group allows for nucleophilic substitution reactions, forming various substituted pyridines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.

Major Products: The major products formed from these reactions include N-oxides, reduced amines, and various substituted pyridines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

6-Cyclobutylpyridin-2-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

    2-Aminopyridine: Similar in structure but lacks the cyclobutyl group.

    6-Cyclopropylpyridin-2-amine: Features a cyclopropyl group instead of a cyclobutyl group.

    6-Cyclohexylpyridin-2-amine: Contains a cyclohexyl group, making it bulkier.

Uniqueness: 6-Cyclobutylpyridin-2-amine is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

6-cyclobutylpyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2/c10-9-6-2-5-8(11-9)7-3-1-4-7/h2,5-7H,1,3-4H2,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWGDQVVMZAPJRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=NC(=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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